Structural Properties and Characterization of (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine: A Technical Whitepaper
Structural Properties and Characterization of (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine: A Technical Whitepaper
Executive Summary
The development of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) ligands frequently relies on the incorporation of conformationally restricted chiral amines. (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine represents a premium building block in this domain. By combining the steric bulk of a cyclopropyl ring with the electronic properties and hydrogen-bonding capability of a 3-methylpyridine core, this compound offers a rigid, highly specific 3D pharmacophore.
This whitepaper provides an in-depth technical analysis of its structural properties, details a self-validating stereoselective synthetic workflow, and outlines the rigorous analytical protocols required to confirm its chemical identity and absolute configuration.
Structural and Physicochemical Profiling
The unique spatial arrangement of the (1R)-enantiomer is driven by the restricted rotation around the chiral methine center, flanked by the cyclopropyl and ortho-methyl-substituted pyridine rings[1]. This steric crowding forces the primary amine into a predictable vector, which is highly advantageous for structure-based drug design.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 1015846-65-7 (Base) / 1391375-42-0 (HCl) | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C₁₀H₁₄N₂ (Free Base) | Determines exact mass for HRMS validation. |
| Molecular Weight | 162.23 g/mol | Low molecular weight ideal for fragment-based design. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Excellent membrane permeability profile (Rule of 5 compliant). |
| Calculated LogP | ~2.50 | Optimal lipophilicity for oral bioavailability. |
| Hydrogen Bond Donors / Acceptors | 1 (NH₂) / 2 (Pyridine N, Amine N) | Facilitates targeted interaction with kinase hinge regions. |
Stereoselective Synthesis: The Ellman Auxiliary Approach
To achieve high enantiomeric purity, the synthesis of (1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine relies on the robust chemistry of [2].
Causality in Experimental Design
The protocol utilizes (R) -tert-butanesulfinamide. The condensation with 3-methylpicolinaldehyde requires a Lewis acid that also acts as a water scavenger; Titanium(IV) ethoxide ( Ti(OEt)4 ) is chosen because it drives imine formation without generating strongly acidic byproducts that could degrade the strained cyclopropyl group[3]. During the nucleophilic addition of cyclopropylmagnesium bromide, the chiral sulfinyl group dictates facial selectivity via a highly ordered, six-membered chair-like transition state. Conducting this addition at cryogenic temperatures (-48 °C to -78 °C) minimizes the formation of the undesired (1S)-diastereomer[2].
Step-by-Step Methodology: Asymmetric Synthesis
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Imine Condensation: Dissolve 3-methylpicolinaldehyde (1.0 eq) and (R) -tert-butanesulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF). Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with aqueous NaHCO3 , filter through Celite, and concentrate the organic layer to isolate the chiral sulfinyl imine.
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Diastereoselective Grignard Addition: Cool a solution of the sulfinyl imine in anhydrous dichloromethane (DCM) to -78 °C under inert argon. Add cyclopropylmagnesium bromide (1.5 eq) dropwise. Maintain temperature for 4 hours, then slowly warm to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
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Auxiliary Cleavage: Dissolve the purified diastereomeric sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. The acid selectively cleaves the sulfinyl group. Concentrate the solution and precipitate the target (1R)-amine hydrochloride using cold diethyl ether.
Fig 1. Stereoselective synthesis of the (1R)-amine target utilizing Ellman's chiral auxiliary.
Analytical Characterization and Validation (E-E-A-T)
A self-validating analytical system is critical to ensure the integrity of the chiral building block before its deployment in API synthesis. The workflow progresses sequentially from chemical identity (NMR) to enantiomeric purity (HPLC), culminating in absolute configuration confirmation (X-Ray).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The 1H NMR spectrum is highly diagnostic for this specific structural topology. The methine proton ( CH-NH2 ) is strongly deshielded by both the adjacent electronegative amine and the anisotropic effect of the pyridine ring, appearing as a distinct doublet around 3.8–4.2 ppm. Conversely, the cyclopropyl protons are heavily shielded by the diamagnetic anisotropy of the strained C-C bonds, appearing upfield between 0.2 and 1.2 ppm.
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Protocol: Dissolve 10 mg of the amine hydrochloride in 0.6 mL of DMSO-d6 . Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K. Validate the 3-methyl pyridine singlet at ~2.4 ppm and integrate the cyclopropyl multiplet to confirm the 1:4 proton ratio against the methine core.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Determining the enantiomeric excess (ee) requires a chiral stationary phase capable of differential transient binding. (cellulose tris(3,5-dimethylphenylcarbamate)) is selected because its carbamate groups act as hydrogen bond donors/acceptors to the primary amine, while the phenyl groups engage in π−π stacking with the pyridine ring[4],[5]. The spatial orientation of the bulky cyclopropyl group in the (1R) vs. (1S) enantiomer dictates the strength of these interactions, resulting in baseline resolution.
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Protocol:
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Equilibrate a Chiralpak OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
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Inject 10 µL of the sample (1 mg/mL in mobile phase).
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Monitor UV absorbance at 254 nm.
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Calculate ee by integrating the area under the curve (AUC) for the major (1R) and minor (1S) peaks: ee (%)=[(AUC1R−AUC1S)/(AUC1R+AUC1S)]×100 . A passing batch must exhibit an ee ≥ 99.0%.
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X-Ray Crystallography
Causality: While Ellman's auxiliary provides predictable stereocontrol, absolute configuration must be empirically proven via anomalous dispersion. The hydrochloride salt of the amine forms highly ordered crystals suitable for this analysis.
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Protocol: Dissolve the (1R)-amine HCl in a minimum volume of hot ethanol. Allow slow vapor diffusion of diethyl ether into the solution over 48 hours to yield single crystals. Mount a suitable crystal on a diffractometer equipped with a Cu-K α radiation source ( λ=1.5418A˚ ) to maximize the anomalous scattering signal of the chloride counterion, allowing for the definitive assignment of the (1R) stereocenter via the Flack parameter.
Fig 2. Multi-tier analytical validation workflow for chemical identity and absolute configuration.
References
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Synthesis and Applications of tert-Butanesulfinamide - Chemical Reviews.[Link]
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Design, Synthesis, and Utility of a Support-Bound tert-Butanesulfinamide - Journal of the American Chemical Society.[Link]
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Chiral Separations: Fundamental Review 2010 - Analytical Chemistry.[Link]
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Enantioselective Synthesis of Secondary Amines by Combining Oxidative Rearrangement and Biocatalysis in a One-Pot Process - The Journal of Organic Chemistry.[Link]
